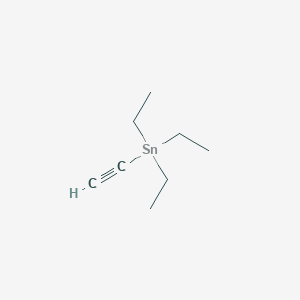

Triethyl(ethynyl)stannane

Description

Properties

IUPAC Name |

triethyl(ethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.C2H.Sn/c4*1-2;/h3*1H2,2H3;1H; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNHRRHZLUJOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503499 | |

| Record name | Triethyl(ethynyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-39-8 | |

| Record name | Triethyl(ethynyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Triethyl Ethynyl Stannane and Analogues

Classical Organometallic Approaches to Ethynylstannanes

The most established methods for preparing ethynylstannanes involve the reaction of a triorganotin halide with a pre-formed metal acetylide. thieme-connect.de This approach is widely used due to its reliability and the commercial availability of the starting materials.

A common strategy begins with the deprotonation of a terminal alkyne, such as acetylene (B1199291), using a strong base. thieme-connect.defiveable.me Organolithium reagents, like butyllithium (B86547) (BuLi), and Grignard reagents are powerful bases capable of abstracting the acidic acetylenic proton to form a metal acetylide. thieme-connect.delibretexts.orglibretexts.org

Organolithium reagents are highly reactive and can be used as potent bases to deprotonate terminal alkynes. fiveable.melibretexts.org For instance, bubbling acetylene gas through a solution of butyllithium in an appropriate solvent like hexane (B92381) generates lithium acetylide. researchgate.net This in-situ-formed acetylide can then be used in the subsequent reaction. The use of organolithium reagents is a common practice in organic synthesis for creating carbon-carbon bonds. fiveable.me

Similarly, Grignard reagents, formed by the reaction of an alkyl or aryl halide with magnesium metal, can also be used to deprotonate terminal alkynes. thieme-connect.demasterorganicchemistry.com Ethynylmagnesium bromide, for example, is a common Grignard reagent used for this purpose. ontosight.ai It's important to note that functional groups that are sensitive to strong bases, such as alcohols and carboxylic acids, must be protected before this step. thieme-connect.delibretexts.org

Once the metal acetylide is formed, it is reacted with a triorganotin halide, such as triethyltin (B1234975) chloride, to yield the desired ethynylstannane. thieme-connect.de The reaction is a nucleophilic substitution where the acetylide anion displaces the halide on the tin atom. masterorganicchemistry.com

For example, triethyl(ethynyl)stannane can be synthesized by reacting triethyltin chloride with ethynylmagnesium bromide. smolecule.com Similarly, lithium acetylide, generated from acetylene and butyllithium, reacts with triethyltin chloride to produce bis(triethylstannyl)acetylene (B14751661) in nearly quantitative yields when hexane is used as the solvent. researchgate.net The choice of the triorganotin halide (e.g., trimethyltin (B158744) chloride vs. tributyltin chloride) can influence the reactivity and stability of the resulting alkynylstannane. thieme-connect.de

Table 1: Examples of Classical Synthesis of Ethynylstannanes

| Alkyne Source | Deprotonating Agent | Tin Reagent | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetylene | Butyllithium | Triethyltin Chloride | Bis(triethylstannyl)acetylene | Hexane | ~Quantitative | researchgate.net |

| Acetylene | Ethynylmagnesium Bromide | Triethyltin Chloride | This compound | Inert (e.g., THF) | Not specified | smolecule.com |

| Terminal Alkyne | Alkyllithium Base | Triorganotin Halide | Alkynylstannane | Not specified | Not specified | thieme-connect.de |

| Terminal Alkyne | Alkylmagnesium Halide | Triorganotin Halide | Alkynylstannane | Not specified | Not specified | thieme-connect.de |

Alternative Synthetic Routes to Trialkyl(ethynyl)stannanes

While the classical methods are robust, alternative routes have been developed to overcome some of their limitations, such as the need for strongly basic conditions.

The use of alkoxystannanes provides a milder alternative for the synthesis of alkynylstannanes. thieme-connect.de This method involves heating a terminal alkyne with a trialkyltin alkoxide, often without a solvent. The desired alkynylstannane can then be distilled directly from the reaction mixture, simplifying purification. thieme-connect.de A key advantage of this method is the avoidance of strongly basic and nucleophilic conditions, which allows for the presence of a wider range of functional groups on the alkyne. thieme-connect.de The by-product is a low-boiling alcohol, which is easily separated. thieme-connect.de

Calcium carbide (CaC₂) has emerged as an inexpensive and readily available source of the ethynyl (B1212043) group for the synthesis of alkynylstannanes. d-nb.infonih.gov This direct method avoids the pre-formation of a metal acetylide in a separate step.

A two-step method has been developed for the synthesis of ethynyl(phenyl)-λ³-iodane, where the first step involves the stannylation of calcium carbide. nih.govfrontiersin.org In a typical procedure, a suspension of ground calcium carbide in a solvent like DMSO is treated with a trialkyltin chloride, such as tributyltin chloride, and water at an elevated temperature. frontiersin.org This reaction produces a mixture of the corresponding mono- and bis(stannyl)acetylenes. nih.gov This approach is not only cost-effective but also operationally simple. nih.gov

Recent research has also demonstrated the use of ball milling to facilitate the reaction between calcium carbide and other reagents, highlighting the ongoing efforts to utilize this bulk chemical in organic synthesis. d-nb.info

Table 2: Direct Stannylation of Calcium Carbide

| Tin Reagent | Solvent | Temperature | Product(s) | Yield | Reference |

|---|

Strategies for Functionalized Ethynylstannane Synthesis

The synthesis of ethynylstannanes bearing additional functional groups is crucial for expanding their utility in organic synthesis. The choice of synthetic method is often dictated by the compatibility of the functional groups with the reaction conditions.

Neutral condition methods, such as those employing trialkyltin amides or oxides, are preferred when the alkyne contains sensitive functional groups. thieme-connect.de These methods tolerate most functionalities on the alkyne. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for synthesizing functionalized alkynes which can then potentially be converted to the corresponding stannanes. google.comresearchgate.net This reaction is tolerant of a wide array of functional groups.

The development of catalytic methods for the synthesis of functionalized compounds is a major area of research. nih.govrsc.orgorganic-chemistry.orgnuph.edu.ua For instance, nucleophile-catalyzed asymmetric cycloadditions and palladium-catalyzed domino reactions have been developed to create complex cyclic and polycyclic structures. organic-chemistry.orgethz.ch While not directly producing ethynylstannanes, these advanced methods for creating functionalized molecules highlight the broad context in which ethynylstannanes are used as key building blocks.

Mechanistic Investigations and Reactivity Pathways of Triethyl Ethynyl Stannane

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in promoting the coupling of triethyl(ethynyl)stannane with various organic electrophiles. This class of reactions, particularly the Stille coupling, provides a powerful tool for the formation of carbon-carbon bonds.

Stille Coupling: Scope, Stereoselectivity, and Regioselectivity with Ethynylstannanes

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. libretexts.org When employing ethynylstannanes like this compound, the reaction offers a direct route to substituted alkynes.

The scope of the Stille reaction is extensive, accommodating a wide range of coupling partners. libretexts.org Vinyl, aryl, and acyl halides or pseudo-halides are all viable electrophiles. libretexts.org The reactivity of the organostannane partner is influenced by the organic group attached to the tin atom, with the general reactivity order being alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > α-alkoxyalkyl > alkyl. libretexts.org This inherent reactivity trend often allows for the selective transfer of the ethynyl (B1212043) group from this compound.

A key advantage of the Stille coupling is its high degree of stereoselectivity. The stereochemistry of the coupling partners is generally retained throughout the reaction, provided harsh conditions are avoided. libretexts.orgwikipedia.org For instance, the coupling of (E)- or (Z)-alkenyl halides with ethynylstannanes typically proceeds with retention of the double bond geometry. researchgate.net

Regioselectivity, while sometimes challenging to control in cross-coupling reactions, can often be managed in Stille couplings through careful optimization of reaction conditions. libretexts.org

Ligand Effects and Catalyst Design in Stille Reactions

The choice of ligand on the palladium catalyst plays a crucial role in the outcome of the Stille reaction. The active catalytic species is typically a 14-electron Pd(0) complex, often formed in situ from a Pd(0) or Pd(II) precursor. libretexts.org Ligands influence the stability and reactivity of the catalytic intermediates, thereby affecting reaction rates and selectivity.

Bulky electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be particularly effective for a variety of palladium-catalyzed coupling reactions, including the Stille reaction. nih.gov These ligands can promote the crucial reductive elimination step, where the new carbon-carbon bond is formed, by increasing the steric crowding around the palladium center. libretexts.org In some cases, increasing the bite angle of bidentate phosphine ligands has been observed to decrease the rate of oxidative addition. uwindsor.ca

While phosphine ligands are common, other ligand types have also been explored. For example, tertiary arsine ligands, such as tri(p-anisyl)arsine, have been found to accelerate the reaction rate of Stille couplings. rsc.org

Applications in Complex Molecule and Natural Product Synthesis

The reliability and functional group tolerance of the Stille coupling have made it an invaluable tool in the synthesis of complex molecules and natural products. uwindsor.ca The ability to form carbon-carbon bonds with high stereochemical fidelity is particularly important in these intricate synthetic endeavors. numberanalytics.com

The coupling of ethynylstannanes has been employed in the construction of various natural products containing alkyne moieties. The reaction's mild conditions allow for its use in the presence of sensitive functional groups, a common feature of complex natural products. researchgate.netuwindsor.ca For example, the Stille reaction has been instrumental in the total synthesis of marine alkaloids like Ircinal A, a known antitumor agent. libretexts.org

Hydrostannation of Alkynes: Stereochemical and Regiochemical Control

Hydrostannation, the addition of a tin hydride across a carbon-carbon triple bond, is a highly atom-economical method for preparing vinylstannanes. qub.ac.uk These vinylstannanes are themselves versatile intermediates for further transformations, including Stille cross-coupling reactions. conicet.gov.arconicet.gov.ar The stereochemical and regiochemical outcome of the hydrostannation is highly dependent on the reaction conditions and the catalyst or initiator used.

Metal-Catalyzed Hydrostannation Mechanisms (e.g., Mo, Pd, Rh, Ru)

A variety of transition metals can catalyze the hydrostannation of alkynes, with palladium, molybdenum, rhodium, and ruthenium being prominent examples. researchgate.netacs.org The mechanism of these reactions generally involves the oxidative addition of the tin hydride to the metal center, followed by insertion of the alkyne into the metal-hydride or metal-tin bond, and finally reductive elimination to afford the vinylstannane and regenerate the catalyst.

Palladium: Palladium catalysts typically favor the syn-addition of the tin hydride, leading to the formation of (E)-vinylstannanes. qub.ac.ukresearchgate.net

Molybdenum: Molybdenum catalysts, such as MoBI₃, can exhibit variable regioselectivity depending on the reaction conditions. nih.gov In some cases, molybdenum-isocyanide complexes can favor the formation of the α-stannylated product. qub.ac.uk

Rhodium and Ruthenium: Cationic ruthenium complexes, such as those containing the Cp* ligand, have also been shown to be effective catalysts for alkyne hydrostannation. researchgate.netqub.ac.uk

The choice of metal catalyst and ligands allows for a degree of control over the regio- and stereoselectivity of the hydrostannation reaction.

Radical Hydrostannation and Initiator Systems (e.g., Triethylborane)

An alternative to metal-catalyzed hydrostannation is the radical-mediated addition of a tin hydride to an alkyne. This process is typically initiated by a radical initiator. Triethylborane (B153662) (Et₃B) has emerged as a particularly effective initiator, allowing for stereoselective hydrostannations to be carried out at room temperature or even lower. conicet.gov.arconicet.gov.ar

The radical hydrostannation mechanism involves the generation of a triorganotin radical (R₃Sn•) from the tin hydride by the initiator. This radical then adds to the alkyne, forming a vinyl radical intermediate. Subsequent hydrogen atom abstraction from another molecule of the tin hydride yields the vinylstannane product and propagates the radical chain.

The stereochemical outcome of radical hydrostannation is often complementary to that of metal-catalyzed reactions. The addition of the tin hydride often proceeds with anti-stereoselectivity, leading to the formation of (Z)-vinylstannanes as the major product. conicet.gov.ar However, the selectivity can be influenced by the steric bulk of the ligands on the tin atom and the nature of the alkyne substrate. conicet.gov.arconicet.gov.ar

Influence of Organotin Ligand Sterics on Hydrostannation Outcomes

The steric bulk of ligands attached to the tin atom, as well as substituents on the alkyne, plays a critical role in determining the regiochemical and stereochemical outcomes of hydrostannation reactions. In the case of alkynylstannanes, the size of the alkyl groups on the organotin hydride reagent influences the accessibility of the catalyst and the orientation of the reactants during the addition process.

While classical hydrostannation often proceeds under radical conditions, transition metal catalysis offers superior control over the reaction's selectivity. qub.ac.uk The choice of catalyst and its coordination sphere is paramount for achieving high levels of control. qub.ac.uk For instance, palladium complexes are frequently used as hydrostannation catalysts. qub.ac.ukresearchgate.net The steric properties of the ligands on both the tin reagent and the substrate can dictate the product distribution.

Research has shown that for certain metal-catalyzed hydrostannations, an increase in the steric bulk of the alkyne's substituent can lead to a reversal of regiochemistry. qub.ac.uk For example, while straight-chain aliphatic alkynes might yield one regioisomer, bulkier groups like tert-butyl or phenyl can favor the formation of the alternative isomer. qub.ac.uk This effect is attributed to the steric hindrance influencing the approach of the bulky stannyl (B1234572) group to the triple bond within the metal's coordination sphere. Although not exclusively focused on this compound, studies on related systems like triphenyltin (B1233371) hydride demonstrate that steric factors, such as the bulkiness of an alkoxy group on the substrate, can significantly decrease product yield in radical hydrostannations. researchgate.net

The general principle is that the steric environment around the tin atom and the alkyne collectively guide the regioselectivity of the hydride and stannyl group addition across the triple bond. Larger groups on the tin, such as the ethyl groups in triethylstannyl derivatives, contribute to this steric landscape, influencing the transition state geometry and ultimately the isomeric composition of the resulting vinylstannane products.

Carboboration and Related Carbometallation Reactions

The 1,1-carboboration of ethynylstannanes represents a significant transformation, providing access to highly functionalized organometallic compounds. This reaction involves the addition of an organoborane across the carbon-carbon triple bond, with both the boron atom and one of its organic substituents adding to the same carbon atom (the Cα carbon, which is directly attached to the tin atom). The reaction proceeds selectively and quantitatively with various triorganoboranes, including weakly electrophilic ones like triethylborane (BEt3) and strongly electrophilic ones such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). researchgate.net

The high reactivity of the tin-carbon (Sn-Csp) bond in alkynylstannanes facilitates these reactions under mild conditions. researchgate.net This allows for the systematic study of these transformations and the detection of reaction intermediates. researchgate.net The reaction of bis(alkynyl)tin compounds with triorganoboranes occurs in two consecutive 1,1-carboboration steps (one intermolecular and one intramolecular) to yield stannoles, which are five-membered heterocyclic compounds containing a tin atom. researchgate.net

Table 1: Outcome of 1,1-Carboboration of Dialkynyltin Compounds with Different Boranes

| Dialkynyltin Compound | Triorganoborane | Product Type |

| R'₂Sn(C≡CSiMe₃)₂ | BEt₃ | Stannole |

| R'₂Sn(C≡CSiMe₃)₂ | BPh₃ | Stannole |

| R'₂Sn(C≡CSiMe₃)₂ | B(C₆F₅)₃ | 1,4-Stannabora-cyclohexa-2,5-diene or Stannole |

The reaction between a Lewis acidic borane (B79455) and an alkyne is a fundamental step in numerous main group element transformations, including 1,1-carboboration. researchgate.netnih.gov This interaction serves to activate the alkyne's carbon-carbon triple bond toward nucleophilic attack. In the context of this compound, the electrophilic borane coordinates to the electron-rich triple bond. This initial Lewis acid-base interaction polarizes the π-system, making the β-carbon atom susceptible to attack by a nucleophile.

In the 1,1-carboboration reaction, the nucleophile is one of the organic groups attached to the boron atom, which migrates to the β-carbon. This process is driven by the formation of a more stable species. The high reactivity of the Sn-C(sp) bond in alkynylstannanes is crucial, enabling these electrophilic additions to occur under gentle reaction conditions, which in turn facilitates the isolation and characterization of intermediates. researchgate.net The activation by the electrophilic borane effectively lowers the energy barrier for the subsequent addition step, leading to the formation of the carboboration product. researchgate.net

The mechanism of 1,1-carboboration has been proposed to proceed through a zwitterionic intermediate. researchgate.netnih.gov Extensive research, including multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, and ¹¹⁹Sn NMR), has successfully detected these transient species. researchgate.net In reactions involving highly electrophilic boranes like B(C6F5)3, these zwitterionic intermediates can be stable enough to be isolated and structurally characterized by X-ray crystallography. researchgate.net

Table 2: Spectroscopic and Structural Evidence for Zwitterionic Intermediates

| Evidence Type | Observation | Reference |

| NMR Spectroscopy | Detection of distinct signals for the intermediate species in ¹H, ¹¹B, ¹³C, and ¹¹⁹Sn NMR spectra. | researchgate.net |

| X-ray Crystallography | Determination of the solid-state molecular structure, showing side-on coordination of the cationic tin fragment to the C≡C bond of the alkynylborate. | researchgate.net |

| Computational Analysis | Optimized structures and charge calculations support the zwitterionic nature and bonding characteristics observed experimentally. | researchgate.net |

Other Significant Transformation Pathways

This compound, with its reactive carbon-carbon triple bond, is a potential substrate for reactions with carbenes or carbenoids generated from the denitrogenative decomposition of diazo compounds. thieme-connect.de Diazo compounds are valuable reagents in organic synthesis, serving as precursors to highly reactive metal carbene intermediates upon treatment with transition metal catalysts. nih.govnsf.gov These carbenes can participate in a variety of transformations, including cyclopropanation of π-systems. thieme-connect.de

In a potential reaction, a diazo compound like ethyl diazoacetate could be decomposed in the presence of a catalyst (e.g., a rhodium(II) or copper complex) to generate a metal carbene. This electrophilic carbene could then react with the electron-rich alkyne of this compound. The likely outcome would be a cyclopropenation reaction, where the carbene adds across the triple bond to form a cyclopropene (B1174273) ring bearing both a triethylstannyl group and the substituent from the carbene. This process, which proceeds with the extrusion of dinitrogen (N₂), represents a powerful method for constructing highly strained and functionalized small rings. nih.gov The reaction pathway is analogous to the well-established cyclopropanation of alkenes and cyclopropenation of other alkynes. thieme-connect.de

Dimerization and Oligomerization Reactions of Ethynylstannanes

The formation of symmetric 1,3-diynes through the homocoupling of terminal alkynes is a fundamental transformation in organic chemistry. For alkynylstannanes, this dimerization does not typically occur spontaneously but can be efficiently achieved using transition metal catalysis, particularly with palladium complexes. This process can be extended to form longer conjugated oligomeric and polymeric poly(yne) materials.

A significant advancement in this area is the palladium-catalyzed homocoupling of alkynylstannanes, which provides a mild and efficient method for creating sp-sp carbon-carbon bonds. Research has shown that treating (trimethylstannyl)ethynyl derivatives with an oxidant like (E)-diiodoethene in the presence of a palladium catalyst, such as [Me₂Si(2-pyridyl)₂]PdCl₂, leads to rapid and complete homocoupling at room temperature. The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. Polar solvents like acetonitrile (B52724) are often used to facilitate the iodine atom transfer from the vinyl diiodide.

In some systems, other oxidants like air or allyl acetate (B1210297) have been used effectively. For instance, a palladium-iminophosphine complex has been found to catalyze the homocoupling of various organostannanes, including alkynylstannanes, using air as a mild and readily available oxidant. While aryl- and alkenylstannanes provide good yields of the corresponding dimers, the reactions of alkynylstannanes can sometimes result in lower yields of the desired 1,3-diynes, potentially due to the instability of the products under the reaction conditions. However, using allyl acetate as the oxidant with a palladium-iminophosphine catalyst has been shown to produce high yields of 1,4-disubstituted-1,3-butadiynes.

The table below summarizes the conditions and outcomes for the palladium-catalyzed homocoupling of various alkynylstannanes, serving as a model for the dimerization of this compound.

| Alkynylstannane | Catalyst | Oxidant/Co-reagent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Me₃Sn-C≡C-SiMe₃ | (SiPy)PdCl₂ | (E)-CHI=CHI | CH₃CN/CHCl₃ | Me₃Si-C≡C-C≡C-SiMe₃ | 89% |

| Me₃Sn-C≡C-Ph | (SiPy)PdCl₂ | (E)-CHI=CHI | CH₃CN/CHCl₃ | Ph-C≡C-C≡C-Ph | 95% |

| Me₃Sn-C≡C-SnMe₃ | (SiPy)PdCl₂ | (E)-CHI=CHI | CH₃CN | Poly(ethyne) Oligomers | 85% |

| Bu₃Sn-C≡C-C₆H₄-CF₃ | Pd-IP(Ph) | Allyl Acetate | DMF | F₃C-C₆H₄-C≡C-C≡C-C₆H₄-CF₃ | >95% |

Electrophilic Exchange Reactions (e.g., Sn-I(III) Exchange)

The carbon-tin bond in trialkyl(ethynyl)stannanes is susceptible to cleavage by various electrophiles in what are known as electrophilic substitution (SE) reactions. wikipedia.org This reactivity allows for the conversion of the stannane (B1208499) into other useful functional groups. In these reactions, an electrophile (E⁺) replaces the trialkylstannyl group (-SnR₃).

The general mechanism for electrophilic aliphatic substitution can proceed through several pathways, including SE1 and SE2 mechanisms. wikipedia.org In the context of alkynylstannanes, the reaction often proceeds via an SE2 mechanism, involving a single transition state where the new C-E bond is formed as the Sn-C bond is broken.

Common electrophiles used in these exchanges include halogens like iodine (I₂) and bromine (Br₂), which react with alkynylstannanes to produce the corresponding iodo- and bromoalkynes. This provides a reliable method for the synthesis of 1-haloalkynes. The reaction proceeds with the electrophile attacking the electron-rich alkyne carbon attached to the tin atom, leading to the displacement of the trialkyltin cation.

While direct Sn-I(III) exchange with reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) is less commonly documented for simple alkynylstannanes, hypervalent iodine compounds are well-established as powerful electrophiles capable of transferring various groups. The reactivity profile of PIFA suggests it could act as a source of an electrophilic trifluoroacetate (B77799) group or facilitate other transformations, though this specific exchange with this compound is not a standard, well-characterized reaction. The more synthetically established electrophilic exchanges involve simpler electrophiles as shown in the table below.

| Alkynylstannane | Electrophile (E⁺) | Product | Significance |

|---|---|---|---|

| Et₃Sn-C≡CH | I₂ | I-C≡CH | Synthesis of Iodoacetylene |

| Et₃Sn-C≡CH | Br₂ | Br-C≡CH | Synthesis of Bromoacetylene |

| Et₃Sn-C≡CH | H⁺ (from acid) | H-C≡CH | Protodestannylation, regeneration of the terminal alkyne |

Cyclization Reactions involving Trialkyl(ethynyl)stannanes

Trialkyl(ethynyl)stannanes can participate in cyclization reactions, acting as key components in the formation of cyclic structures. These reactions can be broadly categorized, with two prominent examples being their use as dienophiles in Diels-Alder reactions and as precursors in intramolecular Stille couplings.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. chemtube3d.comkhanacademy.org Ethynylstannanes, containing a carbon-carbon triple bond, can act as dienophiles, reacting with a conjugated diene. libretexts.orglibretexts.org The presence of the trialkylstannyl group can influence the reactivity and regioselectivity of the cycloaddition. The reaction is a concerted process where the diene and the ethynylstannane react to form a cyclohexadiene ring with the stannyl group as a substituent. chemtube3d.comkhanacademy.orglibretexts.orglibretexts.org This stannylated ring is a versatile intermediate, as the stannyl group can be subsequently used in cross-coupling reactions or replaced by other functional groups. libretexts.orglibretexts.org

Intramolecular Stille Coupling: A more direct involvement in cyclization occurs via the intramolecular Stille reaction. wikipedia.orgresearchgate.net In this process, a molecule containing both a trialkylstannane moiety and an organic halide (or triflate) is induced to cyclize via a palladium-catalyzed cross-coupling. wikipedia.orgresearchgate.netpsu.edu If a molecule is synthesized to contain both a this compound group and a vinyl or aryl halide separated by a suitable tether, it can undergo macrocyclization. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the carbon-halide bond, followed by an intramolecular transmetalation where the ethynyl group displaces the halide on the palladium center. Subsequent reductive elimination expels the palladium catalyst and closes the ring, forming a new carbon-carbon bond. researchgate.netpsu.edu This strategy has been widely applied to the synthesis of macrocycles. researchgate.net

| Reaction Type | Role of Ethynylstannane | Key Transformation | Typical Product |

|---|---|---|---|

| Diels-Alder Reaction | Dienophile | [4+2] Cycloaddition with a diene | Stannyl-substituted cyclohexadiene |

| Intramolecular Stille Coupling | Nucleophilic coupling partner | Pd-catalyzed intramolecular cross-coupling with a halide | Macrocycle containing an endocyclic alkyne |

Transmetalation Reactions with Palladium Vinyl Species

The transmetalation of an ethynyl group from a stannane to a palladium complex is the crucial step in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org When this compound is used to form a bond with a vinyl group, the key intermediate involves a palladium(II) species bearing the vinyl group.

The generally accepted catalytic cycle for the Stille coupling proceeds as follows:

Oxidative Addition: A palladium(0) complex reacts with a vinyl electrophile (e.g., vinyl iodide or vinyl triflate) to form a square-planar palladium(II) intermediate, trans-[Pd(II)(vinyl)(X)L₂]. psu.edu

Transmetalation: This palladium(II) complex then reacts with this compound. In this step, the ethynyl group is transferred from the tin atom to the palladium center, and the halide or triflate group (X) is transferred to the tin, forming triethyltin (B1234975) halide and a new palladium(II) intermediate, [Pd(II)(vinyl)(ethynyl)L₂]. libretexts.org

Reductive Elimination: This di-organopalladium(II) complex undergoes reductive elimination, forming the final enyne product (vinyl-C≡CH) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The transmetalation step is mechanistically complex and can proceed through different pathways (e.g., associative or dissociative, with open or cyclic transition states) depending on the ligands, solvent, and additives. libretexts.org For alkynylstannanes, an associative pathway with an open transition state is often proposed. The coordination of the alkynylstannane to the palladium(II) complex is followed by the cleavage of the Sn-C(sp) bond and formation of the Pd-C(sp) bond. The presence of additives like copper(I) salts or fluoride (B91410) ions can significantly accelerate this step. organic-chemistry.org

| Step in Stille Cycle | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ + Vinyl-X | [Pd(II)(Vinyl)(X)L₂] | Formation of the vinyl palladium species. |

| Transmetalation | [Pd(II)(Vinyl)(X)L₂] + Et₃Sn-C≡CH | [Pd(II)(Vinyl)(C≡CH)L₂] + Et₃SnX | Transfer of the ethynyl group from tin to palladium. |

| Reductive Elimination | [Pd(II)(Vinyl)(C≡CH)L₂] | Vinyl-C≡CH + Pd(0)L₂ | Formation of the enyne product and regeneration of the catalyst. |

Reactivity and Applications in Organic Synthesis

Stille Cross-Coupling Reactions

The premier application of this compound is in the Stille cross-coupling reaction. organic-chemistry.orgontosight.ai This reaction provides a reliable route to substituted alkynes, which are important structural motifs in pharmaceuticals, natural products, and materials science.

The catalytic cycle of the Stille reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X, e.g., an aryl or vinyl halide) to form a Pd(II) intermediate. nih.gov

Transmetalation: The alkynyl group is transferred from the tin atom of this compound to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex. The triethyltin (B1234975) halide is released as a byproduct. This step is often the rate-determining step of the cycle. academie-sciences.frnih.gov

Reductive Elimination: The two organic groups (R¹ and the ethynyl (B1212043) group) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-C≡CH) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

The efficiency of the Stille reaction with alkynylstannanes like this compound is enhanced by the rapid rate of transfer of the alkynyl group compared to other organic groups, ensuring high selectivity and yield. academie-sciences.fr

Other Cross-Coupling and Addition Reactions

While the Stille reaction is its most common application, the reactive Sn-C bond in this compound allows it to participate in other transformations. It can be used in nickel-catalyzed cross-coupling reactions with certain electrophiles, such as derivatives of phenols. smolecule.com The compound can also undergo 1,1-carboboration reactions, where triorganoboranes add across the tin-alkyne bond, leading to the formation of new organometallic-substituted dienes. rsc.org

Polymerization and Materials Science

The ethynyl group is a valuable building block for conjugated polymers, which are materials with interesting electronic and optical properties. Ethynyl-containing monomers can be polymerized through various methods. Organotin compounds containing acetylene (B1199291) functionalities can serve as precursors to organotin-based polymers. researchgate.net These polymers can exhibit properties such as thermal stability and conductivity. While specific studies on the polymerization of this compound are not widespread, its structure makes it a potential monomer for the synthesis of polyphenylacetylene derivatives or other conjugated systems.

Theoretical and Computational Studies on Triethyl Ethynyl Stannane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within a molecule. ornl.govnorthwestern.edu For Triethyl(ethynyl)stannane, these calculations reveal the specifics of its geometry and the covalent interactions involving the tin atom.

Table 1: Predicted Geometrical Parameters for a Model Trialkyl(ethynyl)stannane

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| Sn-C (ethyl) Bond Length | ~2.15 Å |

| Sn-C (ethynyl) Bond Length | ~2.08 Å |

| C≡C Bond Length | ~1.22 Å |

| C-H (ethynyl) Bond Length | ~1.07 Å |

| ∠ C-Sn-C Angle | ~109.5° (tetrahedral) |

| ∠ Sn-C-C (ethynyl) Angle | ~180° (linear) |

Note: These values are representative for trialkyl(ethynyl)stannane systems and are derived from general computational chemistry knowledge of organotin compounds.

Electronic structure calculations also provide insight into the molecular orbitals (HOMO and LUMO) and the distribution of electron density. The analysis of these orbitals is crucial for predicting the molecule's reactivity, with the HOMO (Highest Occupied Molecular Orbital) indicating regions susceptible to electrophilic attack and the LUMO (Lowest Unoccupied Molecular Orbital) indicating regions for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the modeling of reaction pathways and the identification of transition states. matlantis.comnih.govescholarship.org This analysis helps in understanding reaction mechanisms and predicting the feasibility and kinetics of chemical transformations involving this compound.

The process involves calculating the energy of the system as it moves from reactants to products along a reaction coordinate. The highest point on this path corresponds to the transition state (TS), which is characterized by having a single imaginary vibrational frequency. libretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. matlantis.com

For reactions involving organotin alkynes, such as electrophilic addition to the triple bond or Stille coupling, DFT calculations can elucidate the step-by-step mechanism. wikipedia.org For example, in a hypothetical hydrohalogenation reaction, computational modeling could compare different potential pathways:

Direct electrophilic attack: The proton adds to the alkyne, forming a vinyl cation intermediate, followed by nucleophilic attack by the halide.

Concerted mechanism: The H-X bond adds across the triple bond in a single step through a cyclic transition state.

By calculating the activation energies for each potential pathway, the most favorable mechanism can be determined. arxiv.org Natural Bond Orbital (NBO) analysis can be applied to the transition state structure to understand the flow of electrons and the nature of bond formation and breakage. rsc.orgnih.gov

Table 2: Hypothetical Activation Energies for a Reaction of an Ethynylstannane

| Reaction Pathway | Intermediate/TS | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Pathway A (Stepwise) | Formation of Vinyl Cation | 25.5 |

| Pathway B (Concerted) | Cyclic Transition State | 19.8 |

Note: The data is illustrative and represents a typical outcome where a concerted pathway might be favored over a high-energy carbocation intermediate.

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data. nih.govnih.gov For this compound, methods like DFT can accurately compute NMR chemical shifts, vibrational frequencies (IR spectroscopy), and rotational constants. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H, ¹³C, and even ¹¹⁹Sn NMR chemical shifts. mdpi.com Calculated shieldings are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions can help assign complex spectra or distinguish between isomers. mdpi.com

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of an infrared (IR) spectrum. These theoretical spectra can be compared with experimental results to identify characteristic functional group vibrations, such as the C≡C stretch of the ethynyl (B1212043) group.

Conformational Preferences: this compound has conformational flexibility due to the rotation around the Sn-C bonds of the ethyl groups. Computational methods can explore the potential energy surface related to these rotations to identify the most stable conformers (those at energy minima). nih.govmdpi.com The energy differences between various staggered and eclipsed conformations can be calculated to determine their relative populations at a given temperature.

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data for Organotin Alkynes

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Typical Experimental Range |

|---|---|---|

| ¹³C NMR (Sn-C ≡CH) | 95-105 ppm | 90-110 ppm |

| ¹³C NMR (Sn-C≡C H) | 85-95 ppm | 80-100 ppm |

| ¹¹⁹Sn NMR | -50 to -70 ppm | -40 to -80 ppm |

| IR Freq. (ν(C≡C)) | 2020-2040 cm⁻¹ | 2030-2050 cm⁻¹ |

| IR Freq. (ν(≡C-H)) | 3290-3310 cm⁻¹ | 3300-3320 cm⁻¹ |

Note: Predicted values are based on typical accuracies of DFT methods for similar compounds.

Analysis of Electronic Interactions and Hyperconjugation in Organotin Alkynes

The electronic properties of this compound are influenced by subtle interactions between different parts of the molecule, notably hyperconjugation. tdl.orgscinapse.io Hyperconjugation is the interaction of electrons in a sigma (σ) bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. researchgate.net This interaction leads to electron delocalization and increased molecular stability.

In this compound, two primary types of hyperconjugation can be considered:

σ(Sn-C) → π(C≡C):* This involves the donation of electron density from the sigma bonding orbitals of the tin-ethyl carbon bonds into the antibonding π* orbitals of the ethynyl triple bond.

σ(C-H) → π(C≡C):* This is the interaction between the C-H sigma bonds of the ethyl groups (specifically those in a suitable orientation) and the alkyne π-system.

Table 4: Representative NBO Analysis Data for Hyperconjugative Interactions

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Energy E(2) (kcal/mol) |

|---|---|---|

| σ(Sn-C_ethyl) | π*(C≡C) | 1.5 - 3.0 |

| σ(C_ethyl-H) | π*(C≡C) | 0.5 - 1.5 |

Note: The data is illustrative, representing typical energy values for such interactions in related organometallic systems.

Emerging Applications and Derivatization Strategies for Triethyl Ethynyl Stannane

Role in Advanced Materials Science and Polymer Chemistry

The rigid and linear structure of the ethynyl (B1212043) group, coupled with the synthetic versatility of the stannane (B1208499) functionality, positions Triethyl(ethynyl)stannane as a key precursor in the development of advanced organic materials. Its applications span from the synthesis of highly conjugated polymers to the creation of novel functional materials with specific optoelectronic properties.

Precursors for π-Conjugated Systems and Polyynes

This compound serves as a fundamental building block in the synthesis of π-conjugated systems and polyynes, which are classes of organic materials characterized by alternating single and multiple bonds, leading to delocalized π-electron systems. These materials are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

One of the primary methods for incorporating the ethynyl moiety from this compound into polymeric structures is through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. In a typical Stille coupling reaction, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. The choice of the R group on the stannane can influence the reactivity and solubility of the resulting polymer. While tributyltin derivatives are commonly used, the triethyltin (B1234975) group in this compound can offer advantages in terms of solubility and purification of the final products.

The synthesis of poly(arylene ethynylene)s (PAEs) is a prime example of the application of alkynylstannanes in creating π-conjugated polymers. These polymers exhibit strong luminescence and are promising candidates for use in light-emitting devices. The general synthetic route involves the coupling of a dihaloaromatic compound with a bis(stannyl)acetylene derivative or, alternatively, the coupling of a distannylaromatic compound with a dihaloethynyl compound. Although specific examples detailing the use of this compound in large-scale PAE synthesis are not abundant in the literature, the underlying principles of the Stille reaction suggest its suitability for this purpose.

Furthermore, this compound is a potential precursor for the synthesis of polyynes, which are linear chains of sp-hybridized carbon atoms with alternating single and triple bonds. The synthesis of stable, long-chain polyynes is a significant challenge in chemistry. The Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes, is a common method for synthesizing symmetrical polyynes. nih.govnih.gov In this context, the triethylstannyl group can act as a removable protecting group, allowing for the controlled elongation of the polyyne chain. While direct homocoupling of this compound via Glaser-Hay conditions might be complex due to side reactions involving the tin moiety, its use in a step-wise approach, where the stannyl (B1234572) group is first replaced by a hydrogen or another functional group, is a viable strategy.

| Polymer Type | Synthetic Method | Potential Role of this compound |

| π-Conjugated Polymers (e.g., PAEs) | Stille Coupling | Monomer for introducing ethynyl units |

| Polyynes | Glaser-Hay Coupling | Precursor for terminal alkynes for homocoupling |

Applications in Functional Materials Synthesis

The unique electronic properties of the ethynyl group make this compound a valuable component in the design of functional materials. The incorporation of the ethynyl moiety can significantly influence the optical and electronic characteristics of a molecule, such as its absorption and emission spectra, and its charge transport capabilities.

For instance, the introduction of ethynyl linkages into chromophores can lead to a red-shift in their absorption and emission, a phenomenon that is highly desirable for applications in OLEDs and organic solar cells. The rigid nature of the ethynyl linker also helps to maintain a planar structure in the conjugated system, which can enhance π-orbital overlap and improve charge mobility.

While direct applications of this compound in commercially available functional materials are not widely documented, its role as a synthetic intermediate is crucial. It provides a convenient way to introduce the ethynyl functionality into a wide range of organic molecules that are then used to build more complex functional materials. For example, it can be used to synthesize precursors for donor-acceptor copolymers, which are a key component in modern organic photovoltaic devices. The ability to precisely control the structure and electronic properties of these materials is paramount to achieving high device performance.

Synthesis of Complex Organometallic Derivatives and Hybrid Systems

The reactivity of both the ethynyl and the stannyl groups in this compound allows for its use in the synthesis of a variety of complex organometallic and hybrid organic-inorganic materials.

Incorporation into Silsesquioxanes and Related Cage Structures

Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, represented by the general formula (RSiO1.5)n. nih.govmdpi.comresearchgate.net These hybrid organic-inorganic materials have attracted considerable interest due to their well-defined nanostructures, high thermal stability, and the ability to be functionalized with a wide range of organic groups.

The incorporation of ethynyl groups into silsesquioxane cages can lead to materials with novel properties and applications, for example, as precursors for ceramic materials or as building blocks for porous polymers. This compound can be used as a reagent to introduce the ethynyl functionality onto a silsesquioxane core. This can be achieved through a Stille coupling reaction between a halogenated silsesquioxane and this compound. The resulting ethynyl-functionalized silsesquioxane can then be further modified or polymerized to create more complex architectures.

While specific examples of the direct reaction of this compound with silsesquioxanes are not extensively reported, the general reactivity of alkynylstannanes in Stille couplings with halo-functionalized substrates provides a clear pathway for such syntheses. The use of the triethyl derivative could offer advantages in terms of solubility and handling compared to other alkyltin analogs.

Precursors for Ethynyl-Containing Heteroatom Compounds

This compound is a valuable precursor for the synthesis of a wide range of ethynyl-containing heteroatom compounds. The tin-carbon bond is readily cleaved by various electrophiles, allowing for the transfer of the ethynyl group to other elements.

For example, the reaction of this compound with halides of main group elements (e.g., B, Si, P, S) or transition metals can lead to the formation of the corresponding ethynyl-substituted compounds. These reactions, often referred to as transmetalation, are driven by the formation of a more stable triethyltin halide. This methodology provides a convenient and often high-yielding route to compounds that may be difficult to synthesize by other means.

The resulting ethynyl-containing heteroatom compounds can have a wide range of applications. For instance, ethynyl-substituted phosphines can serve as ligands in coordination chemistry, influencing the catalytic activity and selectivity of metal complexes. Ethynyl-substituted silanes are important building blocks in materials science, and ethynyl-substituted boron compounds are of interest for their unique electronic properties.

| Heteroatom | Reagent | Product Type |

| Boron | BCl3 | Ethynylborane |

| Silicon | SiCl4 | Ethynylsilane |

| Phosphorus | PCl3 | Ethynylphosphine |

Development of Catalytically Active Species from Ethynylstannanes

While this compound itself is not typically a catalyst, it can serve as a precursor for the synthesis of catalytically active species. The ethynyl group can be a versatile "handle" for anchoring the tin moiety to a support or for incorporating it into a larger ligand framework.

For instance, the ethynyl group can be deprotonated to form a lithium or sodium acetylide, which can then be reacted with a metal halide to form a metal-acetylide complex. Some of these complexes have been shown to exhibit catalytic activity in various organic transformations.

Furthermore, the Stille coupling reaction itself, where this compound is a reactant, is a testament to the importance of organotin compounds in catalysis. Although the tin compound is consumed in the reaction, it is an essential component of the catalytic cycle. Research into the development of new catalytic systems often involves the design and synthesis of novel organometallic reagents, and ethynylstannanes like the triethyl derivative are valuable tools in this endeavor.

Future Directions in this compound Research

The future research landscape for this compound is ripe with opportunities to explore its unique reactivity and expand its synthetic utility. Key areas of investigation will likely focus on the development of novel derivatization strategies, its application in advanced materials science, and the refinement of catalytic systems to enhance its efficacy in cross-coupling reactions.

A primary avenue for future research lies in the derivatization of the ethynyl moiety . The terminal alkyne functionality is a versatile handle for a wide array of chemical transformations. Future studies could explore its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize complex triazole-containing molecules. Additionally, Sonogashira coupling reactions could be employed to further functionalize the alkyne, creating a diverse library of disubstituted alkynes with potential applications in medicinal chemistry and materials science.

Another promising direction is the application of this compound in the synthesis of novel organic electronic materials . The ethynylstannane moiety can be incorporated into conjugated polymer backbones through Stille cross-coupling reactions. The electronic properties of the resulting polymers could be fine-tuned by the choice of the coupling partner. Research in this area would likely focus on synthesizing polymers with tailored band gaps, high charge carrier mobilities, and desirable photophysical properties for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Further research is also warranted in optimizing catalytic systems for reactions involving this compound . While palladium-catalyzed Stille coupling is a well-established method, the development of more efficient and sustainable catalyst systems is an ongoing endeavor. Future investigations could focus on catalysts based on more abundant and less toxic metals, as well as the use of innovative ligands to improve reaction rates, yields, and selectivity. The exploration of catalytic cycles that are catalytic in tin would also be a significant advancement, addressing the toxicity concerns associated with organotin compounds. wikipedia.orgorganic-chemistry.org

The following table outlines potential research directions and their expected outcomes:

| Research Direction | Potential Methodologies | Expected Outcomes and Applications |

| Novel Derivatization | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling | Synthesis of complex triazoles and disubstituted alkynes for medicinal chemistry and materials science. |

| Advanced Materials | Stille Cross-Coupling Polymerization | Development of novel conjugated polymers for organic electronics (OPVs, OLEDs, OFETs). |

| Catalyst Development | Exploration of earth-abundant metal catalysts, novel ligand design, tin-catalytic cycles | More efficient, sustainable, and less toxic cross-coupling reactions. |

Q & A

Q. Advanced

- Descriptive Statistics : Calculate mean and standard deviation for replicate measurements (e.g., FTIR peak positions) to assess precision .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify spectral outliers caused by impurities (e.g., naphthalene derivatives) .

- Error Propagation : Quantify uncertainty in derived parameters (e.g., bond lengths from rotational constants) using Monte Carlo simulations .

Methodology: Validate statistical models with control samples and reference datasets (e.g., NIST Chemistry WebBook) .

How should contradictory data between theoretical calculations and experimental results (e.g., vibrational spectra) be resolved?

Q. Advanced

- Cross-Validation : Compare experimental FTIR data (e.g., 600–850 cm⁻¹ bending modes) with density functional theory (DFT) simulations, adjusting basis sets (e.g., B3LYP/6-311+G*) for accuracy .

- Isotopic Substitution : Use Sn-enriched samples to isolate isotopic effects and refine vibrational assignments .

- Peer Review : Submit conflicting data to collaborative platforms (e.g., IUPAC task groups) for independent verification .

Methodology: Publish raw spectral data in supplementary materials to enable reproducibility audits .

What methodologies ensure ethical data management and reproducibility in studies involving this compound?

Q. Advanced

- Data Pseudonymization : Store raw spectra and synthesis logs with encrypted identifiers, retaining decryption keys in secure, access-controlled repositories .

- Metadata Documentation : Record experimental conditions (e.g., humidity, instrument calibration dates) in machine-readable formats (e.g., .csv) .

- Replication Protocols : Share step-by-step synthesis procedures, including failure cases, to reduce publication bias .

Methodology: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

How can researchers design experiments to investigate the reactivity of this compound in novel cross-coupling reactions?

Q. Advanced

- Mechanistic Probes : Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates (e.g., stannyl radicals) .

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress in real time.

- Computational Screening : Predict feasible reaction pathways using molecular dynamics (MD) simulations before lab testing .

Methodology: Combine high-throughput screening (HTS) with design of experiments (DoE) to map reaction landscapes .

What strategies mitigate contamination risks in studies involving this compound?

Q. Basic

- Glassware Preparation : Bake glassware at 120°C overnight and purge with inert gas to remove moisture/oxygen .

- Analytical Controls : Include blank samples in HPLC/GC runs to detect column carryover .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., oxidation products) against USP standards .

Methodology: Establish a contamination checklist and validate cleanliness via negative controls .

How should researchers formulate hypothesis-driven questions for studies on this compound?

Q. Basic

- Variable Definition : Specify independent (e.g., catalyst type) and dependent variables (e.g., reaction yield) .

- Literature Gap Analysis : Use systematic reviews to identify understudied areas (e.g., Sn-C≡C bonding dynamics) .

- Peer Feedback : Present draft questions to interdisciplinary teams to refine scope and feasibility .

Methodology: Apply PICO framework (Population, Intervention, Comparison, Outcome) for clinical analogs, adapting to chemical systems .

What advanced techniques characterize the electronic structure of this compound?

Q. Advanced

- X-ray Absorption Spectroscopy (XAS) : Probe tin coordination geometry at the K-edge (~29 keV) .

- Mössbauer Spectroscopy : Measure quadrupole splitting to assess Sn oxidation states .

- UV-Vis/NIR Spectroscopy : Track charge-transfer transitions in donor-acceptor complexes .

Methodology: Compare experimental results with crystal field theory (CFT) models to validate electronic configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.